

## Introduction to Myeloid Cell Leukemia-1 (Mcl-1)

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Myeloid cell leukemia-1 (Mcl-1) is a critical anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family, which are central regulators of the intrinsic apoptotic pathway.[1][2] First identified in a myeloid leukemia cell line during differentiation, Mcl-1 is essential for the survival and development of numerous cell lineages.[3][4] Its primary function is to promote cell survival by inhibiting programmed cell death.[5][6] Overexpression of Mcl-1 is a common feature in a wide array of human cancers, including both hematologic malignancies and solid tumors, and is frequently associated with tumorigenesis, poor prognosis, and resistance to conventional cancer therapies.[1][6][7][8] This makes Mcl-1 a highly attractive therapeutic target for cancer treatment.[2][5][7]

Mcl-1 exerts its anti-apoptotic function by binding to and sequestering pro-apoptotic effector proteins, such as Bak and Bax.[5][9] This sequestration prevents Bak and Bax from oligomerizing at the mitochondrial outer membrane, a key step that leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspases that execute cell death.[6][7]

## **Structural Biology of Mcl-1**

The structure of Mcl-1 is unique among the Bcl-2 family proteins, contributing to its distinct regulatory mechanisms and functions. The human Mcl-1 protein consists of several key functional domains.

• Bcl-2 Homology (BH) Domains: Like other pro-survival Bcl-2 family members, Mcl-1 contains four BH domains (BH1, BH2, BH3, and BH4).[6] The BH1, BH2, and BH3 domains fold together to form a conserved globular structure characterized by a hydrophobic groove on its



surface.[3][10] This groove is the critical binding site for the BH3 domains of pro-apoptotic proteins like Bak, Bax, Bim, and Puma, enabling Mcl-1 to neutralize their death-inducing activity.[1][6][9]

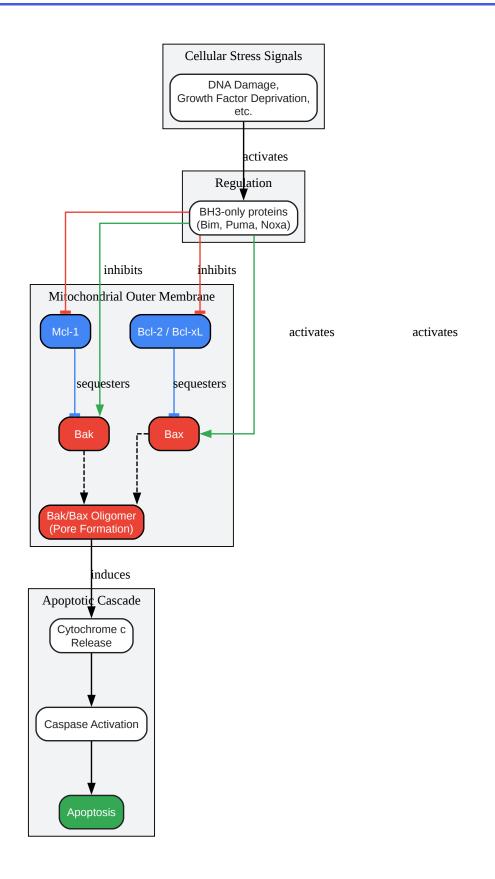
- Transmembrane (TM) Domain: A C-terminal TM domain anchors Mcl-1 to the mitochondrial outer membrane, which is its primary site of anti-apoptotic action.[4][6]
- N-terminal Region: Mcl-1 possesses an extended N-terminal region that is longer than that of other Bcl-2 family members and is rich in PEST sequences (proline, glutamic acid, serine, and threonine).[4][6] These sequences are sites for post-translational modifications, such as ubiquitination, which mark the protein for rapid degradation by the proteasome. This contributes to Mcl-1's exceptionally short half-life (around 20-30 minutes), allowing for tight regulation of its cellular levels.[11]
- Subcellular Localization: Mcl-1 is found in distinct mitochondrial sub-compartments with separable functions.[4][12] On the outer mitochondrial membrane (OMM), it exerts its canonical anti-apoptotic activity.[4][12] A truncated form of Mcl-1 can also localize to the mitochondrial matrix, where it is involved in regulating mitochondrial fusion, maintaining cristae morphology, and supporting energy metabolism.[4][12]

A unique loop domain, separate from the BH3 binding groove, has been identified as responsible for Mcl-1's ability to inhibit chemotherapy-induced senescence, a function not shared by other Bcl-2 family members.[6][13]

## McI-1 in the Apoptotic Signaling Pathway

Mcl-1 is a key checkpoint in the intrinsic apoptotic pathway. Under normal homeostatic conditions, it sequesters pro-apoptotic effector proteins to prevent accidental cell death. In response to cellular stress, pro-apoptotic "BH3-only" proteins are activated and can either directly activate Bak/Bax or bind to anti-apoptotic proteins like Mcl-1, displacing the effector proteins and allowing apoptosis to proceed.





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Caption: Mcl-1's role in the intrinsic apoptosis pathway.

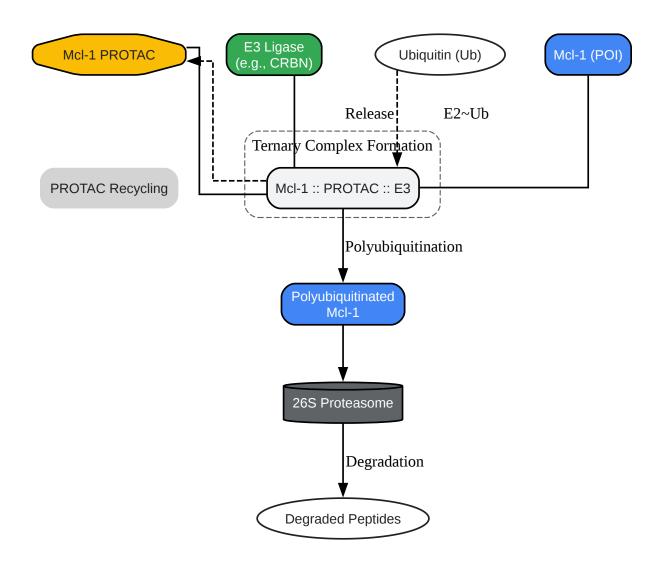


## **PROTACs Targeting McI-1 for Degradation**

Proteolysis-targeting chimeras (PROTACs) are an innovative therapeutic modality designed to eliminate specific proteins rather than just inhibiting them.[14][15] A PROTAC is a heterobifunctional molecule composed of three parts: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[14] [16]

By binding simultaneously to Mcl-1 and an E3 ligase (such as Cereblon or VHL), a PROTAC forms a ternary complex.[14][16] This induced proximity brings the cellular ubiquitination machinery close to Mcl-1, leading to its polyubiquitination.[17] The polyubiquitin chains act as a tag, marking Mcl-1 for recognition and subsequent degradation by the 26S proteasome.[14][17] The PROTAC molecule is then released and can catalytically induce the degradation of multiple Mcl-1 proteins.[17] This event-driven, catalytic mechanism represents a powerful strategy to overcome the resistance mechanisms associated with traditional occupancy-based inhibitors.[17]





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Caption: General mechanism of action for an Mcl-1 PROTAC.

## **Quantitative Data for McI-1 PROTACs**

Several PROTACs targeting Mcl-1 have been developed and characterized. Their efficacy is typically measured by their binding affinity to Mcl-1, their ability to induce Mcl-1 degradation (DC $_{50}$ ), and their cellular anti-proliferative effects (IC $_{50}$ ).



PROTAC Name	Mcl-1 Ligand	E3 Ligase Ligand	Mcl-1 Binding (Kd/IC₅₀)	Degradati on Potency (DC50)	Cell Line	Citation(s )
dMCL1-2	A-1210477 derivative	Pomalidom ide (CRBN)	30 nM (Kd)	Nanomolar range	OPM2	[18]
C3	S1-6	Pomalidom ide (CRBN)	0.78 μM (IC <sub>50</sub> )	0.7 μΜ	H23, HeLa	[19][20][21]
C5	Nap-1	Pomalidom ide (CRBN)	N/A	> 10 μM (for Mcl-1)	HeLa	[19][20]

Note: Data is compiled from multiple sources and experimental conditions may vary.  $DC_{50}$  is the concentration required to induce 50% degradation of the target protein.  $IC_{50}$  is the concentration required to inhibit 50% of a biological process (e.g., cell growth).

## **Experimental Protocols**

The characterization of Mcl-1 PROTACs involves a suite of biophysical and cell-based assays to determine binding, ternary complex formation, and cellular degradation.

## **Protocol 1: Isothermal Titration Calorimetry (ITC)**

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy  $(\Delta H)$ .[22][23]

Objective: To determine the thermodynamic parameters of a PROTAC binding to Mcl-1.

#### Materials:

- Purified recombinant Mcl-1 protein
- Synthesized PROTAC molecule
- ITC instrument (e.g., MicroCal VP-ITC)
- Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)



#### Methodology:

- Sample Preparation:
  - Thoroughly dialyze the purified Mcl-1 protein against the ITC buffer to ensure buffer matching.[22]
  - Dissolve the PROTAC in the final dialysis buffer. If DMSO is required for solubility, ensure the exact same concentration of DMSO is present in the protein solution.[24]
  - Accurately determine the concentrations of both the protein and the PROTAC solution.
- Instrument Setup:
  - Set the experimental temperature (e.g., 25°C).[22]
  - Thoroughly clean the sample cell and injection syringe with buffer.
- Titration:
  - Load the Mcl-1 solution (e.g., 10-20 μM) into the sample cell.
  - Load the PROTAC solution (typically 10-fold higher concentration, e.g., 100-200 μM) into the injection syringe.[24]
  - $\circ$  Perform a series of small injections (e.g., 10  $\mu$ L) of the PROTAC solution into the Mcl-1 solution, allowing the system to reach equilibrium after each injection.
- Control Experiment:
  - Perform a control titration by injecting the PROTAC solution into the buffer alone to measure the heat of dilution.[22]
- Data Analysis:
  - Subtract the heat of dilution from the experimental data.



 $\circ$  Fit the resulting binding isotherm to a suitable binding model (e.g., one set of sites) to determine Kd, n, and  $\Delta H$ .

## **Protocol 2: Surface Plasmon Resonance (SPR)**

SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time, providing on-rate ( $k_a$ ) and off-rate (kd) constants.[16][25] It is particularly powerful for characterizing both binary (PROTAC-protein) and ternary (E3-PROTAC-protein) complex formation.[26][27]

Objective: To measure the binding kinetics and cooperativity of PROTAC-induced ternary complex formation.

#### Materials:

- SPR instrument (e.g., Biacore)
- Sensor chip (e.g., CM5 or NTA chip for His-tagged proteins)
- Purified recombinant Mcl-1 and E3 ligase complex (e.g., VHL-ElonginB-ElonginC)
- PROTAC molecule
- Running buffer (e.g., HBS-EP+)

#### Methodology:

- · Ligand Immobilization:
  - Immobilize one of the proteins (e.g., the E3 ligase complex) onto the sensor chip surface.
    [26][27]
- Binary Interaction Analysis:
  - To measure PROTAC binding to the immobilized E3 ligase, inject a series of increasing concentrations of the PROTAC over the chip surface and measure the association and dissociation phases.



- To measure PROTAC binding to Mcl-1, a different assay format (e.g., immobilizing Mcl-1) would be used.
- Ternary Complex Analysis:
  - To measure ternary complex formation, inject the PROTAC pre-mixed with a near-saturating concentration of Mcl-1 (the second protein partner) over the immobilized E3 ligase.[26][27]
  - The binding response will reflect the formation of the ternary complex at the surface.
- Data Analysis:
  - Fit the sensorgram data from the binary and ternary experiments to appropriate kinetic models (e.g., 1:1 Langmuir binding) to obtain k<sub>a</sub>, kd, and KD.
  - Calculate the cooperativity factor (α), which is the ratio of the PROTAC's affinity for the binary E3:Mcl-1 complex versus its affinity for the E3 ligase alone. An α > 1 indicates positive cooperativity.[25]

## **Protocol 3: Cellular Degradation Assay (Western Blot)**

Western blotting is a classical method to visualize and quantify the reduction in cellular Mcl-1 protein levels following treatment with a PROTAC.[28]

Objective: To determine the dose- and time-dependent degradation of Mcl-1 in cells.

#### Materials:

- Cancer cell line expressing Mcl-1 (e.g., OPM2, H23)
- Mcl-1 PROTAC and control compounds (e.g., Mcl-1 inhibitor, E3 ligase ligand)
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)
- Primary antibodies (anti-Mcl-1, anti-loading control like GAPDH or β-actin)



- HRP-conjugated secondary antibody
- Chemiluminescent substrate and imaging system

#### Methodology:

- Cell Treatment:
  - Seed cells in multi-well plates and allow them to adhere overnight.
  - Treat cells with a range of concentrations of the Mcl-1 PROTAC for various time points (e.g., 2, 4, 8, 16, 24 hours).
- Protein Extraction:
  - Wash cells with cold PBS and lyse them on ice with lysis buffer.
  - Clarify the lysates by centrifugation to remove cell debris.
- Quantification and Electrophoresis:
  - Determine the protein concentration of each lysate using a BCA or Bradford assay.
  - Normalize samples to equal protein amounts, add Laemmli buffer, and heat to denature.
  - Separate proteins by size using SDS-PAGE.
- Blotting and Detection:
  - Transfer the separated proteins to a membrane.
  - Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding.
  - Incubate the membrane with the primary anti-Mcl-1 antibody, followed by washing and incubation with the HRP-conjugated secondary antibody.
  - Apply the chemiluminescent substrate and capture the signal using an imager.



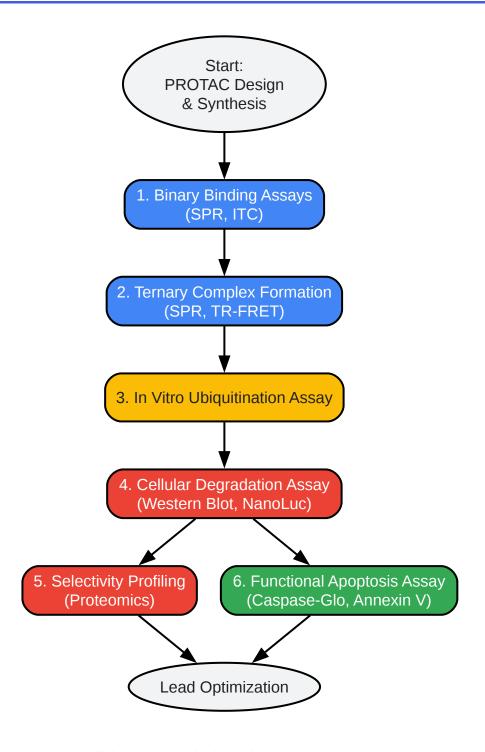
#### • Analysis:

- Re-probe the blot with a loading control antibody to ensure equal protein loading.
- Perform densitometry analysis to quantify the Mcl-1 band intensity relative to the loading control.
- Plot the percentage of remaining Mcl-1 against the PROTAC concentration to determine the DC50 value.

# **Experimental Workflow for McI-1 PROTAC Development**

The discovery and optimization of an Mcl-1 PROTAC follows a logical progression from initial binding validation to functional cellular outcomes.





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Caption: A typical experimental workflow for Mcl-1 PROTAC characterization.

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